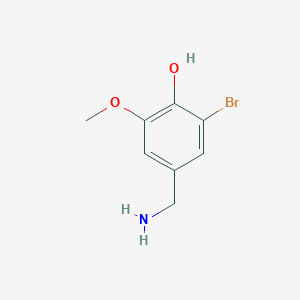
DTPD
Vue d'ensemble
Description
N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C20H20N2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés monoadduits
Le DTPD a été utilisé dans la synthèse sélective de dérivés monoadduits d'anhydride d'acide triaminopentanoïque. Ce processus implique un chauffage et un refroidissement séquentiels, suivis de l'ajout de matériau polymère .
Antioxydants pour le caoutchouc
En tant qu'antioxydant aminé, le this compound est l'un des principaux antioxydants pour le caoutchouc produits et utilisés, en particulier en Chine. Il fait partie d'un groupe plus large qui comprend le 6PPD et le TMQ, qui sont essentiels à la production de pneus en caoutchouc .
Alternatives écologiques aux antioxydants pour pneus
Des recherches ont été menées pour concevoir des dérivés écologiques du this compound à utiliser comme antioxydants dans les pneus en caoutchouc, dans le but de réduire l'impact environnemental des particules d'usure des pneus .
Propriétés optoélectroniques
Les dérivés du this compound ont été étudiés pour leurs propriétés optoélectroniques, en particulier dans les hybrides nanostructurés organiques-inorganiques pour une meilleure photosensibilité dans les photorécepteurs .
Polymères de transport de trous
De nouveaux polymères de transport de trous basés sur le this compound ont été synthétisés pour une utilisation dans les dispositifs électroniques, améliorant leurs performances grâce à un meilleur transport de charge .
Catalyse par les métaux de transition
Les dérivés du this compound sont apparus comme de puissants ligands pour la catalyse par les métaux de transition, offrant une grande encombrement stérique et une grande flexibilité .
Matériaux de transport de trous (HTM)
Des dérivés du this compound ont été conçus comme HTM avec différents noyaux de pont π conjugués pour des performances améliorées dans les cellules solaires .
Évaluation antileishmanienne et antimalarienne
Des composés dérivés du this compound ont été évalués pour leurs activités antileishmaniennes et antimalariennes potentielles, des études de simulation moléculaire étayant leur efficacité .
Mécanisme D'action
Target of Action
DTPD, also known as N1,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, is primarily used as an antioxidant in the rubber industry . Its primary targets are the free radicals that are produced during the oxidation process of rubber .
Mode of Action
This compound acts as a radical scavenger, neutralizing free radicals produced during the oxidation process . By binding to these free radicals, this compound prevents them from reacting with the rubber, thereby inhibiting the aging process .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the oxidation process of rubber. During this process, free radicals are produced, which can react with the rubber, leading to its degradation . This compound interferes with this pathway by neutralizing the free radicals, thereby preventing the degradation of the rubber .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of this compound, we can discuss its physical and chemical properties. This compound has a molecular weight of 288.3862, a density of 1.135 g/cm3, and a boiling point of 475.4ºC at 760 mmHg . These properties can affect its distribution and stability in the rubber matrix.
Result of Action
The primary result of this compound’s action is the prevention of aging in rubber products . By neutralizing free radicals, this compound prevents the degradation of the rubber, thereby extending the lifespan of the rubber products .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, light, and the presence of other chemicals . For instance, this compound has good thermal stability, allowing it to maintain its antioxidant effects even at high temperatures . .
Propriétés
IUPAC Name |
1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBIAJQNHWMGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583565 | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-49-5, 620-91-7 | |
| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B1628414.png)
![2-(1,3-Benzodioxol-5-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1628415.png)


![2-Benzo[1,3]dioxol-5-ylamino-nicotinic acid](/img/structure/B1628420.png)


